3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide
Overview
Description
3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide is an organic compound with the molecular formula C16H17N3O6 It is characterized by the presence of three methoxy groups attached to a benzene ring, a nitrophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The benzohydrazide moiety can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N’-(3-nitrophenyl)benzohydrazide
- 3,4,5-trimethoxy-N’-(2-nitrophenyl)benzohydrazide
- 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide
Uniqueness
3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of three methoxy groups also enhances its solubility and potential interactions with other molecules .
Properties
IUPAC Name |
3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-23-13-8-10(9-14(24-2)15(13)25-3)16(20)18-17-11-4-6-12(7-5-11)19(21)22/h4-9,17H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPEKVVWBAMKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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